molecular formula C22H17BrN4O3 B11593767 (2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide

(2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide

Cat. No.: B11593767
M. Wt: 465.3 g/mol
InChI Key: INTATJBXVRAIQK-NTCAYCPXSA-N
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Description

    Reagents: Cyanogen bromide or similar cyanating agent

    Conditions: Mild base, room temperature

    Reaction: Nucleophilic addition

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrido[1,2-a]pyrimidin core. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functionalization to introduce the bromophenoxy and cyano groups.

  • Step 1: Synthesis of Pyrido[1,2-a]pyrimidin Core

      Reagents: 2-aminopyridine, aldehyde

      Conditions: Acidic or basic catalyst, reflux

      Reaction: Condensation followed by cyclization

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrido[1,2-a]pyrimidin core.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Sodium hydride (NaH), various nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of primary amines

    Substitution: Formation of substituted derivatives with new functional groups

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it valuable for biochemical assays and drug discovery.

Medicine

Medically, the compound has potential as a therapeutic agent. Its structural features suggest it could be developed into drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group may facilitate binding to hydrophobic pockets, while the cyano group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide
  • (2E)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide

Uniqueness

The presence of the bromophenoxy group in the compound provides unique reactivity and binding properties compared to its chlorinated or fluorinated analogs

Properties

Molecular Formula

C22H17BrN4O3

Molecular Weight

465.3 g/mol

IUPAC Name

(E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-prop-2-enylprop-2-enamide

InChI

InChI=1S/C22H17BrN4O3/c1-3-10-25-20(28)15(13-24)12-18-21(30-17-8-6-16(23)7-9-17)26-19-14(2)5-4-11-27(19)22(18)29/h3-9,11-12H,1,10H2,2H3,(H,25,28)/b15-12+

InChI Key

INTATJBXVRAIQK-NTCAYCPXSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NCC=C)OC3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NCC=C)OC3=CC=C(C=C3)Br

Origin of Product

United States

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